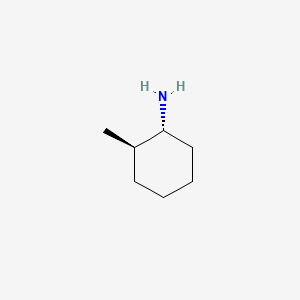
3-(1H-pyrazol-4-yl)benzoic Acid
Descripción general
Descripción
3-(1H-pyrazol-4-yl)benzoic Acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Biological Activities
- Pyrazole derivatives, including those related to 3-(1H-pyrazol-4-yl)benzoic acid, have shown promising activities in biological contexts. For instance, a study highlighted the synthesis of various pyrazole derivatives and their successful testing for antimicrobial activities against bacterial and fungal strains. Their antimicrobial activities were in agreement with molecular docking results, which implies potential applications in pharmacology (Shubhangi et al., 2019).
Optical Nonlinearity and Potential Applications
- Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the pyrazole family, demonstrated significant optical nonlinearity. These compounds are potential candidates for optical limiting applications, highlighting the relevance of pyrazole derivatives in materials science (B. Chandrakantha et al., 2013).
Metal-Organic Frameworks and Catalytic Properties
- Pyrazolate-bridged metal–organic frameworks involving pyrazole-based ligands have been studied for their exceptional thermal and chemical stability. These frameworks, with exposed metal sites, show potential in catalytic processes and could open new avenues for testing metal–organic frameworks in various industrial applications (V. Colombo et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(1H-pyrazol-4-yl)benzoic Acid is a gene product that belongs to the group of hydroxylases . It has been shown to be involved in hydrogen bonding and protein synthesis . It is also a part of the transcriptional regulation mechanism, which is important for cell division and cancer .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds, which are crucial for protein synthesis . It also plays a role in the transcriptional regulation mechanism, which is vital for cell division and cancer . Furthermore, it has immunomodulatory effects, which are due to its ability to inhibit the production of inflammatory cytokines .
Biochemical Pathways
The compound affects the biochemical pathways related to protein synthesis and transcriptional regulation . These pathways are crucial for cell division and the development of cancer . The compound’s immunomodulatory effects also influence the production of inflammatory cytokines .
Result of Action
The compound’s action results in the inhibition of inflammatory cytokine production, which can have anti-inflammatory effects . It also affects protein synthesis and transcriptional regulation, which can influence cell division and potentially have anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
3-(1H-pyrazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in hydrogen bonding and protein synthesis . It interacts with various enzymes and proteins, including hydroxylases and tyrosine kinases . These interactions are crucial for transcriptional regulation, cell division, and immunomodulatory effects. The compound’s ability to inhibit the production of inflammatory cytokines and tyrosine kinase activity makes it a potential candidate for anti-inflammatory treatments .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the production of inflammatory cytokines, which can modulate immune responses and reduce inflammation . Additionally, it has been reported to have preventive effects on myocardial injury and brain edema following ischemia and reperfusion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to hydroxylases and tyrosine kinases, inhibiting their activity and subsequently reducing the production of inflammatory cytokines . This inhibition leads to a decrease in inflammation and modulation of immune responses. Additionally, the compound’s interaction with transcriptional regulators plays a role in cell division and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at temperatures below -20°C to maintain its stability . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation . At higher doses, it may exhibit toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to hydrogen bonding and protein synthesis . It interacts with enzymes such as hydroxylases and tyrosine kinases, which play a role in transcriptional regulation and cell division . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
3-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUQWZHUHROLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428319 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002535-21-8 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















